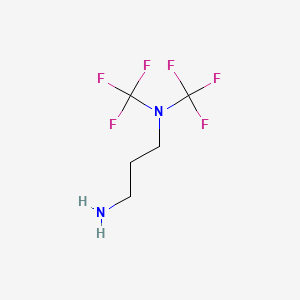
n, n-Bis-trifluoromethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n, n-Bis-trifluoromethylpropane-1,3-diamine: is an organic compound characterized by the presence of trifluoromethyl groups attached to a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n, n-Bis-trifluoromethylpropane-1,3-diamine typically involves the reaction of trifluoromethyl-substituted precursors with propane-1,3-diamine. One common method includes the use of trifluoromethyl iodide and propane-1,3-diamine under controlled conditions to achieve the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the desired compound.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: n, n-Bis-trifluoromethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of trifluoromethyl-substituted amides or carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted amines or alcohols.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
Chemistry: n, n-Bis-trifluoromethylpropane-1,3-diamine is used as a building block in organic synthesis. Its unique trifluoromethyl groups impart desirable properties to target molecules, such as increased lipophilicity and metabolic stability.
Biology: In biological research, the compound is explored for its potential as a ligand in the design of enzyme inhibitors or receptor modulators. Its trifluoromethyl groups can enhance binding affinity and selectivity.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its unique chemical structure may contribute to the development of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of n, n-Bis-trifluoromethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
n, n-Bis(2-mercaptophenyl)propane-1,3-diamine: This compound contains mercapto groups instead of trifluoromethyl groups, leading to different chemical properties and applications.
n, n-Bis(3-aminopropyl)-1,3-propanediamine:
Symmetrical bis-ureas containing a 4-(trifluoromethoxy)phenyl fragment: These compounds have a different structural framework but share the presence of trifluoromethyl groups, contributing to similar properties.
Uniqueness: n, n-Bis-trifluoromethylpropane-1,3-diamine is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C5H8F6N2 |
|---|---|
Molecular Weight |
210.12 g/mol |
IUPAC Name |
N',N'-bis(trifluoromethyl)propane-1,3-diamine |
InChI |
InChI=1S/C5H8F6N2/c6-4(7,8)13(3-1-2-12)5(9,10)11/h1-3,12H2 |
InChI Key |
HWGSVIFMZZXIDM-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CN(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


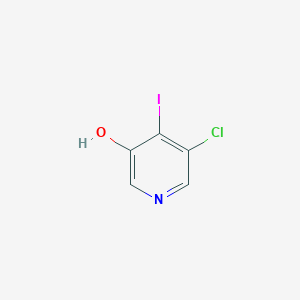
![5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B11761476.png)
![3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline](/img/structure/B11761477.png)
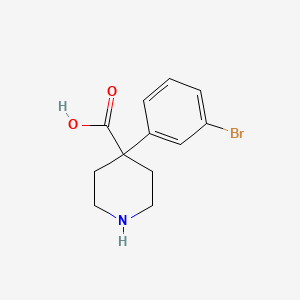
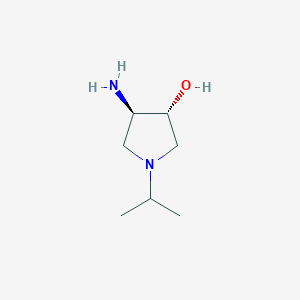
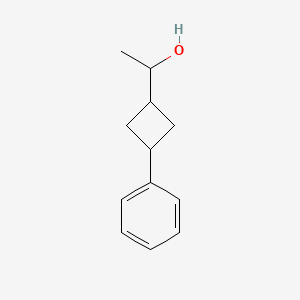
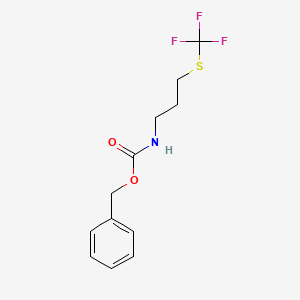
![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11761502.png)
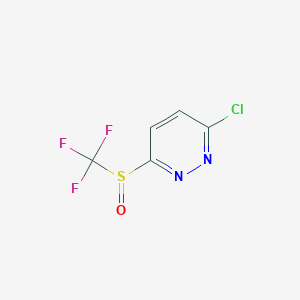
![(1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol](/img/structure/B11761512.png)
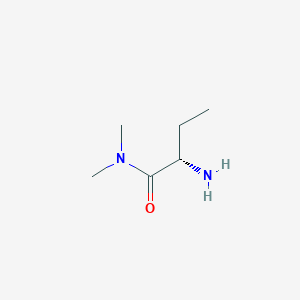
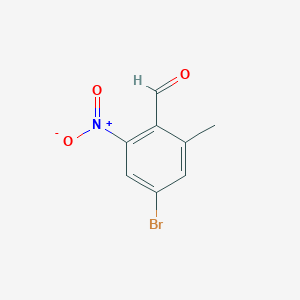
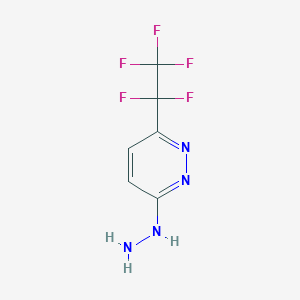
![(4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine](/img/structure/B11761544.png)
